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molecular formula C17H32OSn B8631488 2-Cyclopenten-1-one, 3-(tributylstannyl)- CAS No. 112080-39-4

2-Cyclopenten-1-one, 3-(tributylstannyl)-

Cat. No. B8631488
M. Wt: 371.1 g/mol
InChI Key: VYZCZBOCIVEDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945160

Procedure details

3-Ethoxy-cyclopent-2-enone (1.0 g, 7.9 mmol) was dissolved in THF (2 ml) and was placed in an addition funnel atop a flask equipped with stirring and a cooling bath. The flask was charged with THF (10 ml) and diisopropylamine (0.88 g, 8.7 mmol) and cooled to 0° C. To the solution was added n-butyllithium (1.9M, 4.6 ml) and the resulting solution stirred for five minutes. While still at 0° C., tributyltinhydride (2.35 ml, 8.7 mmol) was added to give a yellow solution, then after 15 minutes at 0° C., the solution was cooled to -70° C. At -70° C. the 3-ethoxy-cyclopent-2-enone was added dropwise, and after addition was complete, the reaction was stirred at -20° for one hour. The cooling bath was removed and the reaction quenched with NH4Cl solution and diluted with ether. The organic layer was separated, dried (MgSO4), filtered, and evaporated to give an oil. Chromatography on silica gel with CH2Cl2 gave the title compound (1.8 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.88 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)C.C(NC(C)C)(C)C.C([Li])CCC.[CH2:22]([SnH:26]([CH2:31][CH2:32][CH2:33][CH3:34])[CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][CH2:24][CH3:25]>C1COCC1.C(Cl)Cl>[CH2:31]([Sn:26]([CH2:22][CH2:23][CH2:24][CH3:25])([CH2:27][CH2:28][CH2:29][CH3:30])[C:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]=1)[CH2:32][CH2:33][CH3:34]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC1=CC(CC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC(CC1)=O
Step Five
Name
Quantity
0.88 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an addition funnel atop a flask
CUSTOM
Type
CUSTOM
Details
equipped
STIRRING
Type
STIRRING
Details
the resulting solution stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to -70° C
ADDITION
Type
ADDITION
Details
after addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at -20° for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction quenched with NH4Cl solution
ADDITION
Type
ADDITION
Details
diluted with ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCC)[Sn](C1=CC(CC1)=O)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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